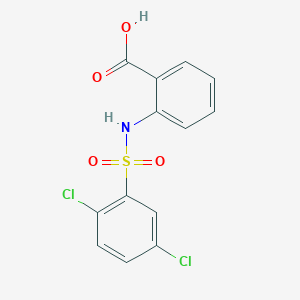
Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate, also known as BM212, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a pyrrole derivative that is synthesized through a multistep process involving various chemical reactions.
作用机制
The mechanism of action of Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in cell wall synthesis and DNA replication in bacteria and fungi. This compound also inhibits the activity of enzymes involved in viral replication. In cancer cells, this compound induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo. This compound has been shown to be well-tolerated in mice and rats, with no significant adverse effects observed. This compound has been found to have low solubility in water, which limits its bioavailability. However, various formulations of this compound have been developed to improve its solubility and bioavailability.
实验室实验的优点和局限性
Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and modify. This compound has been found to have minimal toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which limits its bioavailability. The synthesis method of this compound is complex and requires expertise in organic chemistry.
未来方向
There are several future directions for Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate research. One future direction is to develop more efficient synthesis methods for this compound to improve its yield and reduce its cost. Another future direction is to develop formulations of this compound that improve its solubility and bioavailability. Further research is also needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for various diseases.
合成方法
Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate is synthesized through a multistep process that involves various chemical reactions. The synthesis method involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with 4-nitrophenylhydrazine, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with methyl iodide to yield this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
科学研究应用
Tert-butyl 4-amino-1-methylpyrrole-3-carboxylate has shown potential therapeutic applications in scientific research. This compound has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. This compound has been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. This compound has also shown antifungal activity against Candida albicans and Aspergillus fumigatus. This compound has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound has also been found to have anticancer properties and has shown potential as a chemotherapeutic agent.
属性
IUPAC Name |
tert-butyl 4-amino-1-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)7-5-12(4)6-8(7)11/h5-6H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCRVSIEHUEACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2693782.png)
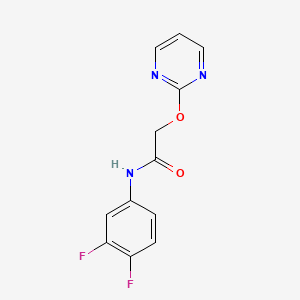

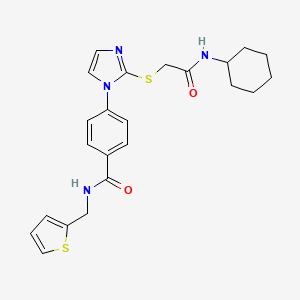
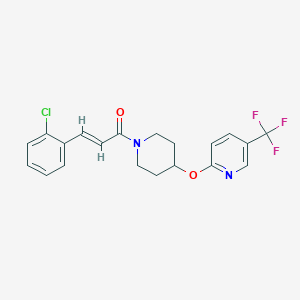
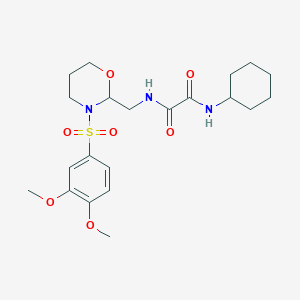
![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)
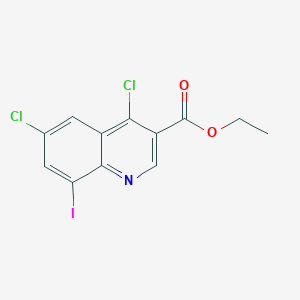
![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)
![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)
![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)
